

# Application Notes and Protocols for Prionitin, a Novel Fyn Kinase Inhibitor

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## Compound of Interest

Compound Name: *Prionitin*

Cat. No.: *B1180535*

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## Introduction

**Prionitin** is a potent and selective small molecule inhibitor of Fyn kinase, a non-receptor tyrosine kinase belonging to the Src family. Fyn kinase is a critical component of cellular signaling pathways, including those initiated by the cellular prion protein (PrP<sup>c</sup>), and is implicated in neuronal function, immune responses, and the progression of neurodegenerative diseases. These application notes provide a detailed protocol for the preparation of **Prionitin** solutions and their use in an in vitro kinase assay to determine inhibitory activity.

## Data Summary

The inhibitory activity of **Prionitin** was assessed against Fyn kinase and other related Src family kinases. The half-maximal inhibitory concentration (IC<sub>50</sub>) values were determined using a luminescence-based kinase assay.

Kinase Target	Prionitin IC50 (nM)	Positive Control (Saracatinib) IC50 (nM)
Fyn	15	5
Src	250	4
Lck	800	10
Yes	1200	8

## Experimental Protocols

### 1. Preparation of **Prionitin** Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **Prionitin**.

- Materials:
  - Prionitin** powder (MW: 450.5 g/mol )
  - Dimethyl sulfoxide (DMSO), anhydrous
  - Sterile microcentrifuge tubes
  - Vortex mixer
  - Calibrated precision balance
- Procedure:
  - Tare a sterile 1.5 mL microcentrifuge tube on a precision balance.
  - Carefully weigh 4.5 mg of **Prionitin** powder into the tube.
  - Add 1 mL of anhydrous DMSO to the tube.
  - Cap the tube securely and vortex at medium speed for 2-3 minutes, or until the powder is completely dissolved.

- Visually inspect the solution to ensure there are no particulates.
- Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

## 2. In Vitro Fyn Kinase Assay Protocol

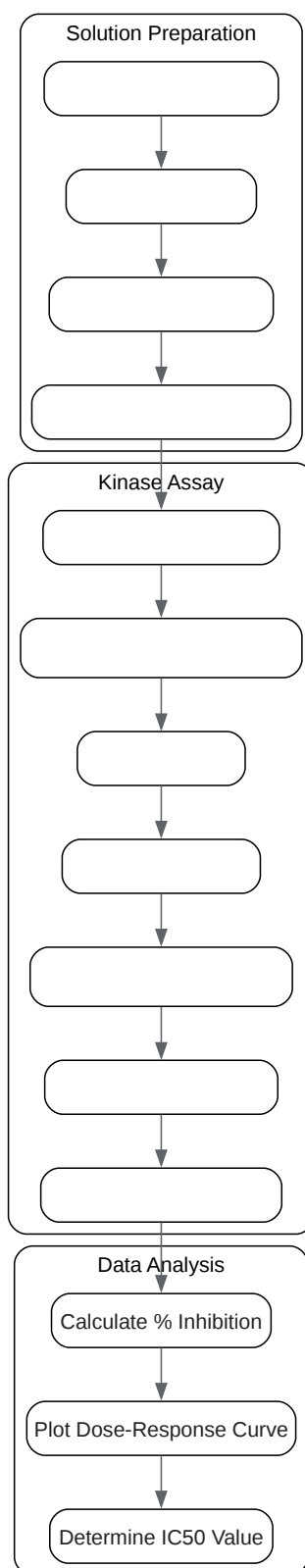
This protocol outlines the procedure for measuring the inhibitory effect of **Prionitin** on Fyn kinase activity using a luminescence-based assay that quantifies ATP consumption.

- Materials:
  - Fyn Kinase Enzyme System (e.g., Promega)
  - ADP-Glo™ Kinase Assay Kit (e.g., Promega)
  - **Prionitin** stock solution (10 mM in DMSO)
  - Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
  - ATP solution
  - Fyn-specific substrate peptide
  - Multi-well plates (white, opaque)
  - Multichannel pipettes
  - Plate-reading luminometer
- Procedure:
  - Prepare Serial Dilutions of **Prionitin**:
    - Create a series of dilutions of the 10 mM **Prionitin** stock solution in a 96-well plate using DMSO. This will serve as the intermediate dilution plate.

- Further dilute the intermediate dilutions into the kinase assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Set up Kinase Reaction:
  - Add 5  $\mu$ L of the diluted **Prionitin** solutions or DMSO (as a vehicle control) to the wells of a white, opaque multi-well plate.
  - Add 10  $\mu$ L of a solution containing the Fyn kinase and the specific substrate peptide in kinase buffer to each well.
  - Initiate the kinase reaction by adding 10  $\mu$ L of ATP solution to each well. The final volume should be 25  $\mu$ L.
- Incubation:
  - Shake the plate gently for 30 seconds.
  - Incubate the plate at room temperature for 60 minutes.
- ATP Detection:
  - Add 25  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate the plate at room temperature for 40 minutes.
  - Add 50  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
  - Incubate the plate at room temperature for 30 minutes.
- Data Acquisition:
  - Measure the luminescence of each well using a plate-reading luminometer.
  - The luminescent signal is inversely proportional to the kinase activity.

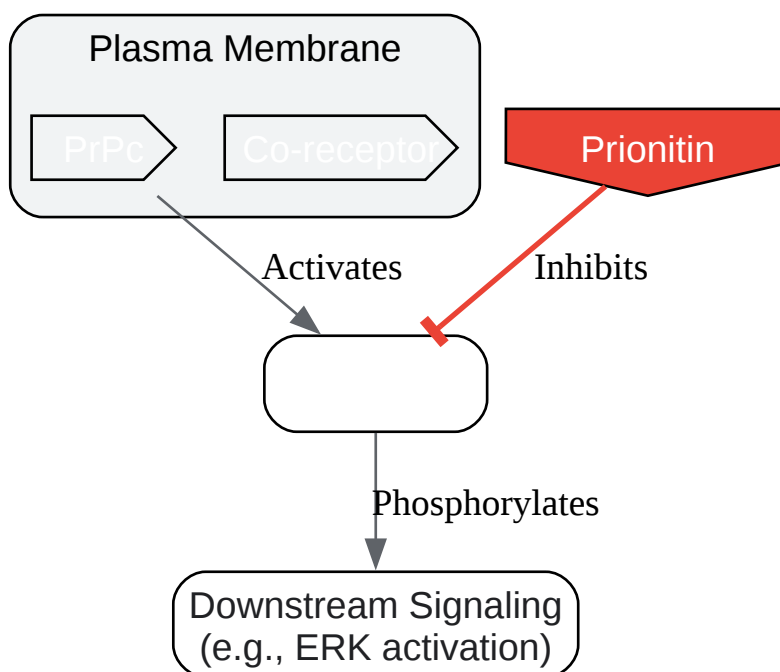
- Data Analysis:
  - Calculate the percentage of kinase inhibition for each **Prionitin** concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **Prionitin** concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Visualizations



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Caption: Experimental workflow for **Prionitin** solution preparation and in vitro kinase assay.



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Caption: **Prionitin** inhibits the PrPc-mediated Fyn kinase signaling pathway.

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